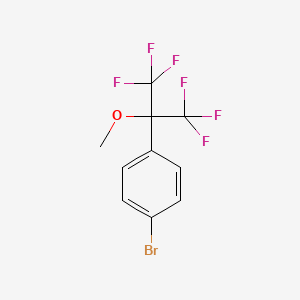

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene

Description

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene (CAS: 1864784-61-1) is a brominated aromatic compound featuring a highly fluorinated methoxypropan-2-yl substituent. Its molecular formula is C₁₀H₇BrF₆O, with a molecular weight of 337.0564 g/mol . The structure includes a central benzene ring substituted at the para position by a bromine atom and a hexafluoro-2-methoxypropan-2-yl group, characterized by six fluorine atoms and a methoxy group branching from a central carbon (SMILES: COC(C1=CC=C(C=C1)Br)(C(F)(F)F)C(F)(F)F) . Predicted collision cross-section (CCS) values for its adducts range from 177.6–184.5 Ų, indicating moderate molecular compactness . Limited literature or patent data exist for this compound, suggesting it may be a novel intermediate in organic synthesis or medicinal chemistry .

Properties

IUPAC Name |

1-bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6O/c1-18-8(9(12,13)14,10(15,16)17)6-2-4-7(11)5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINHYUUUEMKKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)Br)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods may involve similar bromination processes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound’s unique fluorinated structure makes it useful in the design of materials with specific electronic and optical properties.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene exerts its effects depends on the specific reaction or application. In coupling reactions, the bromine atom is typically replaced by another group through a palladium-catalyzed process, involving oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

The compound’s unique fluorinated and brominated architecture distinguishes it from structurally related derivatives. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Key Observations :

- Steric Effects : The bulky hexafluoro-methoxypropan-2-yl group may hinder electrophilic substitution at the benzene ring, contrasting with less fluorinated derivatives like 1-bromo-3-(trifluoromethoxy)benzene (CAS: N/A), where smaller substituents allow easier functionalization .

Key Observations :

- Synthesis Complexity : The target compound’s synthesis likely requires specialized fluorination steps, unlike simpler bromo-methoxy derivatives (e.g., 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene, CAS: 173336-76-0), which are prepared via Williamson ether synthesis .

- Biological Relevance: While SR1001 and sevoflurane metabolites demonstrate bioactivity, the target compound’s biological data remain unexplored.

Table 3: Stability and Reactivity

Key Observations :

- Fluorine-Driven Stability: The hexafluoro group in the target compound likely reduces oxidative degradation compared to non-fluorinated analogs, as seen in perfluoro-tert-butanol ().

- Reactivity : The bromine atom’s position para to the electron-withdrawing hexafluoro-methoxy group may enhance its electrophilic substitution reactivity in cross-coupling reactions, similar to 1-bromo-4-(trifluoromethyl)benzene derivatives .

Biological Activity

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 377.09 g/mol. Its structure includes a bromobenzene moiety substituted with a hexafluoroalkyl group and a methoxy group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. The specific biological effects of 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene have been less extensively studied compared to its analogs.

Antimicrobial Activity

Studies have shown that halogenated compounds can exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to 1-bromo derivatives have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus.

- Antifungal Activity : Some studies suggest potential antifungal effects against pathogens like Candida albicans.

Anticancer Potential

Research involving halogenated benzene derivatives has indicated potential anticancer activity:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa and A549) have shown that certain brominated compounds can inhibit cell proliferation.

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Study on Antibacterial Properties :

- Objective : To evaluate the antibacterial efficacy of halogenated benzene derivatives.

- Methodology : Disc diffusion method was employed against various bacterial strains.

- Results : Significant inhibition zones were observed for specific concentrations of halogenated compounds.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects of brominated compounds on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations.

- Results : IC50 values indicated that some compounds had promising anticancer effects with lower concentrations leading to higher toxicity in cancer cells.

Toxicological Considerations

While exploring the biological activity of 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene, it is crucial to consider its toxicity profile:

- Acute Toxicity Studies : Research indicates that exposure to high concentrations can lead to adverse effects such as respiratory distress and lethargy in animal models.

| Study Type | Findings |

|---|---|

| Acute Toxicity | LC50 values suggest significant toxicity at high exposure levels |

| Antibacterial Efficacy | Effective against E. coli with MIC values around 62.5 µg/mL |

| Anticancer Activity | IC50 values for HeLa cells around 226 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.